1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1807185-15-4
VCID: VC3415722
InChI: InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl
Molecular Formula: C7H3Cl2F2NO3
Molecular Weight: 258 g/mol

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

CAS No.: 1807185-15-4

Cat. No.: VC3415722

Molecular Formula: C7H3Cl2F2NO3

Molecular Weight: 258 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene - 1807185-15-4

Specification

CAS No. 1807185-15-4
Molecular Formula C7H3Cl2F2NO3
Molecular Weight 258 g/mol
IUPAC Name 2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene
Standard InChI InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H
Standard InChI Key KPTGECZRRNCBIJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl

Introduction

Chemical Identity and Structure

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS No. 1807185-15-4) is a substituted benzene with four functional groups: two chloro groups at positions 1 and 4, a difluoromethoxy group at position 2, and a nitro group at position 6. The presence of these electron-withdrawing groups creates a unique electronic distribution throughout the molecule, affecting its reactivity and chemical behavior.

Basic Information

ParameterValue
CAS Registry Number1807185-15-4
IUPAC Name2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene
Molecular FormulaC7H3Cl2F2NO3
Molecular Weight258 g/mol
Standard InChIInChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H
Standard InChIKeyKPTGECZRRNCBIJ-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1N+[O-])Cl)OC(F)F)Cl

The compound's structure features a benzene ring with the following substitution pattern:

  • Chlorine atoms at positions 1 and 4 (or 2 and 5 in alternative numbering)

  • A difluoromethoxy group (-OCF2H) at position 2

  • A nitro group (-NO2) at position 6

This arrangement of functional groups contributes to the compound's physical properties and chemical reactivity.

Physical and Chemical Properties

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene exhibits physical and chemical properties typical of halogenated nitrobenzenes, modified by the presence of the difluoromethoxy group.

Physical Properties

PropertyValue
Physical StateSolid at room temperature
Flash Point137.8 ± 26.5 °C
Boiling Point304.2 ± 37.0 °C at 760 mmHg
Polarizability19.6 ± 0.5 10-24cm3
Density1.6 ± 0.1 g/cm3
Vapor Pressure0.0 ± 0.6 mmHg at 25°C
AppearanceCrystalline solid
SolubilityLow solubility in water; soluble in most organic solvents

Chemical Properties

The chemical behavior of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is predominantly influenced by its four functional groups:

Applications and Uses

Research and Development

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is primarily used for research purposes in chemical and pharmaceutical development. Its complex structure makes it valuable for studying structure-activity relationships and developing new synthetic methodologies .

Pharmaceutical Intermediates

Compounds containing the difluoromethoxy group have gained significant attention in pharmaceutical research due to the unique properties this functional group imparts to drug molecules:

  • The difluoromethoxy group can enhance metabolic stability compared to methoxy groups.

  • It can modify the lipophilicity and membrane permeability of drug candidates.

  • The C-F bonds can participate in specific interactions with biological targets.

Given these properties, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene could serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting conditions where fluorinated compounds have shown promise.

Agrochemical Applications

Halogenated nitrobenzenes and their derivatives have found applications in the development of agrochemicals, including herbicides, fungicides, and insecticides. The presence of the difluoromethoxy group could potentially enhance the bioavailability and efficacy of such compounds.

Hazard TypeAssessment
Acute ToxicityMay be harmful if swallowed, inhaled, or absorbed through skin
Skin/Eye IrritationPotential irritant to skin and eyes
Environmental ImpactMay be harmful to aquatic organisms with long-lasting effects
FlammabilityLow flammability hazard

Comparison with Related Compounds

Structural Analogues

Several compounds structurally related to 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene have been documented in the literature:

CompoundCAS NumberKey Structural Difference
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene1803714-82-0Nitro group at position 5 instead of 6
1,4-Dichloro-2-fluoro-5-nitrobenzene2624-66-0Fluoro group instead of difluoromethoxy
1,4-Dichloro-2-nitrobenzene89-61-2Lacks difluoromethoxy group
1,4-Dichloro-2-fluoro-6-nitrobenzene131666-73-4Fluoro group instead of difluoromethoxy

These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities .

Property Comparison

A comparison of key properties between 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene and its structural analogues reveals important trends:

CompoundMolecular Weight (g/mol)Boiling Point (°C)Water Solubility
1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene258~304Low
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene258Similar to aboveLow
1,4-Dichloro-2-nitrobenzene19226795 mg/L at 25°C

The presence of the difluoromethoxy group generally increases molecular weight and boiling point while potentially decreasing water solubility compared to simpler analogues .

Toxicological Comparisons

While specific toxicological data for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is limited, information from related compounds can provide insights:

1,4-Dichloro-2-nitrobenzene has been more extensively studied and has demonstrated:

  • Potential carcinogenic properties in rodent studies

  • Evidence of genotoxicity

  • Methaemoglobin formation in mammals

  • Target organ toxicity primarily in the liver, spleen, testes, and blood

These effects are characteristic of many nitrobenzene derivatives, though the presence of the difluoromethoxy group in 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene may alter its toxicological profile .

Research Gaps and Future Directions

Despite its potential importance in chemical synthesis and pharmaceutical applications, there are significant gaps in the published literature regarding 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene:

  • Detailed synthetic routes specifically optimized for this compound

  • Comprehensive physical and chemical property data

  • Structure-activity relationship studies comparing it with structural analogues

  • Toxicological and ecotoxicological profiles

  • Specific applications in pharmaceutical or agrochemical development

These gaps present opportunities for future research, particularly in developing efficient synthetic routes, exploring potential applications, and assessing safety profiles .

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